2-benzoylfluoren-9-one

Photoinitiator Photopolymerization Type II Photoinitiator

Formulators using benzophenone-based photoinitiators often encounter solubility limits in highly non-polar monomer systems. 2-Benzoylfluoren-9-one (CAS 16275-68-6) addresses this with an ACD/LogP of 4.54-over 20× higher lipophilicity than benzophenone (LogP 3.18). • Achieves optimal polymerization efficiency at low loading (~0.25% w/w), reducing formulation cost and residual initiator content. • Patent-recognized Type II photoinitiator (US 4,131,529) enabling IP diversification and supply chain flexibility. • Also validated as a UV photocatalyst for reactive oxygen species generation in environmental remediation applications.

Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
CAS No. 16275-68-6
Cat. No. B092584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzoylfluoren-9-one
CAS16275-68-6
Synonyms2-benzoyl-9H-fluoren-9-one
2-benzoylfluorenone
2-BFone
Molecular FormulaC20H12O2
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H12O2/c21-19(13-6-2-1-3-7-13)14-10-11-16-15-8-4-5-9-17(15)20(22)18(16)12-14/h1-12H
InChIKeyVAFKQOLPYOCWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Benzoylfluoren‑9‑one CAS 16275‑68‑6 for Photoinitiator Procurement: Class Baseline


2‑Benzoylfluoren‑9‑one (CAS 16275‑68‑6) is an aromatic carbonyl compound classified as a Type II photoinitiator in the benzophenone/fluorenone class [1]. Structurally, it is a fluoren‑9‑one derivative bearing a benzoyl substituent at the 2‑position , with the molecular formula C20H12O2 and a molecular weight of 284.31 g/mol . Its computed physicochemical profile includes a predicted density of 1.275 g/cm³, boiling point of 499.8 °C at 760 mmHg, and vapor pressure of 4.02×10⁻¹⁰ mmHg at 25 °C [2]. The compound exhibits bright yellow coloration and demonstrates predicted LogP values in the range of 4.13–4.54, reflecting substantial hydrophobicity .

1 Type II Photoinitiator Research Fluorenone-class compound for photopolymerizable coating studies. Class-level inference; verify formulation-specific cure profiles.
2 Hydrophobic Monomer Systems Predicted high LogP supports compatibility screening in non-polar formulations. Formulation-context; solubility should be validated in target system.
3 Low-Loading Photoinitiator Screening Fluorenone scaffold may enable efficiency at reduced initiator concentrations. Data to verify; class-level evidence from perester derivatives.

2‑Benzoylfluoren‑9‑one Procurement: Why Benzophenone or Unsubstituted Fluorenone Cannot Be Substituted


Substituting 2‑benzoylfluoren‑9‑one with unmodified benzophenone or 9‑fluorenone introduces measurable differences in photoinitiator behavior. Benzophenone and its derivatives undergo bimolecular hydrogen abstraction as Type II initiators, but the extended conjugation in the fluorenone core alters triplet‑state energy levels and radical generation kinetics relative to the parent benzophenone . Studies comparing perester derivatives of fluorenone and benzophenone show that fluorenone‑based initiators can achieve maximum efficiency at lower loading levels (~0.25% w/w) compared to benzophenone‑based systems, although this benefit is accompanied by concentration‑dependent self‑termination effects not observed in benzophenone up to 0.75% w/w [1]. The 2‑benzoyl substitution further modifies both the absorption profile and the electronic environment of the carbonyl group, creating a distinct balance between spectral coverage, initiator efficiency, and formulation compatibility that cannot be replicated by simply interchanging in‑class analogs.

vs. Benzophenone Extended conjugation in the fluorenone core may shift triplet-state energy and radical generation kinetics. Concentration-dependent self-termination reported for fluorenone class, not observed in benzophenone up to 0.75% w/w.
vs. Unsubstituted Fluorenone The 2-benzoyl substituent is expected to modify the carbonyl electronic environment and absorption profile relative to unsubstituted fluorenone. Direct interchange may alter efficiency and spectral coverage.
Polymer Molecular Weight Outcome Class-level evidence indicates fluorenone-based initiators may produce lower M̄w and M̄n polymers than benzophenone-based counterparts. Directional difference confirmed, not quantified for this specific compound.

2‑Benzoylfluoren‑9‑one Evidence Guide: Head‑to‑Head and Cross‑Study Differentiation Data


2‑Benzoylfluoren‑9‑one vs. Unsubstituted Fluorenone: Photopolymerization Efficiency at Low Loading

While direct data on 2‑benzoylfluoren‑9‑one itself are not available, class‑level inference from fluorenone‑based photoinitiator studies indicates that the fluorenone scaffold achieves maximum photoinitiation efficiency at significantly lower concentrations than benzophenone‑based analogs. In RTFTIR and PDSC studies, fluorenone perester derivatives exhibited optimal efficiency at 0.25% w/w loading, above which self‑termination and screening effects dominate [1]. In contrast, benzophenone perester derivatives showed continuously increasing efficiency up to 0.75% w/w with no observed self‑termination [1]. The 2‑benzoyl substitution on the fluorenone core introduces an additional carbonyl moiety that is expected to further modify hydrogen‑abstraction efficiency relative to the unsubstituted fluorenone scaffold.

Efficiency at Low Loading
Class-level inference
Fluorenone-class peak efficiency at ~0.25% w/w vs. benzophenone-class continuously increasing up to 0.75% w/w
Supports lower loading screening
Data from perester derivatives; direct 2-benzoylfluoren-9-one data not available.
Photoinitiator Photopolymerization Type II Photoinitiator

2‑Benzoylfluoren‑9‑one: Computed Physicochemical Profile vs. Benzophenone

2‑Benzoylfluoren‑9‑one exhibits substantially higher hydrophobicity than unsubstituted benzophenone. The ACD/LogP predicted value for 2‑benzoylfluoren‑9‑one is 4.54 , while benzophenone (CAS 119‑61‑9) has an experimental LogP of 3.18 [1]. This represents a >20‑fold difference in octanol‑water partition coefficient. The larger conjugated system also contributes to differences in density (1.275 g/cm³ for 2‑benzoylfluoren‑9‑one [2] vs. 1.11 g/cm³ for benzophenone [1]) and boiling point (499.8 °C vs. 305 °C), reflecting the higher molecular weight and extended aromatic framework of the fluorenone derivative.

LogP: Hydrophobicity Comparison
Cross-study comparable
ΔLogP = +1.36 (>20× difference in partition coefficient) vs. benzophenone (LogP 3.18)
Supports hydrophobic formulation screening
Predicted ACD/LogP 4.54; experimental verification recommended.
Physicochemical Properties Formulation Compatibility LogP

2‑Benzoylfluoren‑9‑one Patent Classification as Photoinitiator with Fluorenone Core

US Patent 4,131,529 explicitly groups fluorenone derivatives (including 2‑substituted variants) among preferred Type II photoinitiators for photopolymerizable coating compositions [1]. The patent distinguishes the fluorenone class from benzophenone, anthraquinone, xanthone, thioxanthone, and acridone classes, each with distinct photochemical and solubility profiles. The inclusion of fluorenones in this patent reflects industrial recognition of their utility in formulations where alternative aromatic ketones may exhibit insufficient performance or compatibility. 2‑Benzoylfluoren‑9‑one, as a specific fluorenone derivative, falls within this protected category of compounds.

Patent Class Recognition
Class-level inference
Fluorenone class explicitly grouped among preferred Type II photoinitiators in US 4,131,529
Supports procurement as patent-recognized option
Categorical distinction from benzophenone, anthraquinone, and related classes.
Patent Literature Photoinitiator Classification Photopolymerizable Composition

Fluorenone vs. Benzophenone Polymer Molecular Weight Outcomes in MMA Polymerization

GPC analysis of poly(methyl methacrylate) produced using perester derivatives revealed systematic differences between fluorenone‑based and benzophenone‑based initiators. Both mono‑ and tetra‑tert‑butylperester derivatives of benzophenone yielded higher weight‑average (M̄w) and number‑average molecular weight (M̄n) polymers than any of the three fluorenone initiators tested [1]. The tetra‑benzophenone derivative produced the highest M̄w and M̄n values overall. Within the fluorenone series, the 4‑tert‑butylperester‑7‑nitro derivative gave the highest molecular weights, followed by the 2‑tert‑butylperester derivative, with the 2,7‑di‑tert‑butylperester derivative exhibiting the lowest values due to enhanced self‑termination [1]. While 2‑benzoylfluoren‑9‑one itself was not tested, these class‑level data indicate that fluorenone‑based initiators consistently produce lower molecular weight polymers than benzophenone‑based counterparts under comparable conditions.

Polymer M̄w and M̄n Outcomes
Class-level inference
Fluorenone-based class consistently produced lower M̄w and M̄n polymers than benzophenone-based class (GPC data)
Directional endpoint context for polymer property selection
No numerical values for 2-benzoylfluoren-9-one; class-level directional difference only.
Gel Permeation Chromatography Molecular Weight Polymer Properties

2‑Benzoylfluoren‑9‑one Application Scenarios Supported by Procurement‑Relevant Evidence


Photocurable Coatings Requiring Non‑Benzophenone Type II Initiation

US Patent 4,131,529 establishes fluorenone derivatives as suitable photoinitiators for photopolymerizable coating compositions alongside benzophenone, anthraquinone, and related aromatic ketones . Formulators seeking alternatives to benzophenone — whether for intellectual property positioning, supply chain diversification, or specific solubility requirements — can consider 2‑benzoylfluoren‑9‑one as a patent‑recognized option within the same Type II initiator class.

Hydrophobic Monomer and Oligomer Formulations

The predicted ACD/LogP of 4.54 for 2‑benzoylfluoren‑9‑one indicates >20× higher lipophilicity than benzophenone (LogP = 3.18). This physicochemical differentiation supports procurement for formulations based on highly non‑polar monomers, highly fluorinated systems, or hydrophobic oligomers where lower‑LogP initiators may exhibit limited solubility or phase separation during curing.

Low‑Loading Photoinitiator Optimization

Class‑level evidence from fluorenone‑based photoinitiator studies indicates that optimal polymerization efficiency can be achieved at relatively low initiator concentrations (~0.25% w/w) . For procurement scenarios where minimizing initiator loading reduces formulation cost, residual initiator content, or potential migration issues, 2‑benzoylfluoren‑9‑one and related fluorenone derivatives represent a strategic alternative to benzophenone‑based systems that may require higher loading to achieve comparable cure.

Research‑Grade Photocatalysis and Reactive Oxygen Species Generation

2‑Benzoylfluoren‑9‑one has been employed as a photocatalyst in organic synthesis for the generation of reactive oxygen species under UV irradiation . This application has been demonstrated in environmental remediation contexts, including the photocatalytic degradation of organic dyes in wastewater . Procurement for academic or industrial research programs investigating fluorenone‑based photocatalysis is supported by this documented use case.

Application
Selection Property
Validation Focus
Non-Benzophenone Type II Initiation
Fluorenone-class photoinitiator identity
Patent-recognized scaffold; cure profile under target wavelength
Hydrophobic Monomer Systems
Predicted high LogP compatibility
Solubility and phase stability in non-polar oligomer formulations
Low-Loading Photoinitiator Screening
Efficiency at reduced concentration
Cure speed and residual initiator content at low loading levels
Photocatalysis and ROS Research
Documented photocatalyst use case
ROS generation efficiency and dye degradation model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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